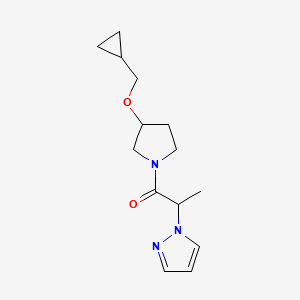

![molecular formula C11H12ClNO5 B2782492 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid CAS No. 219527-54-5](/img/structure/B2782492.png)

2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

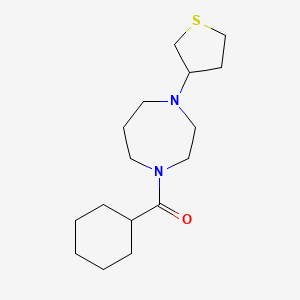

The compound “2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid” is a chemical compound with a molecular weight of 273.67 . It is also known as 2-(2-chloroacetamido)benzoic acid .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves reactions with acyl chlorides . For instance, the reaction between ethanoyl chloride and amines is a common method for synthesizing related compounds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) .Chemical Reactions Analysis

The compound “this compound” can participate in various chemical reactions. For instance, it can react with proteins via a unique multistep mechanism involving a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the ethylamine .Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Synthesis and Biological Activity

2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is a compound involved in various chemical syntheses and biological studies. It serves as an intermediate in the synthesis of N-substituted-3-chloro-2-azetidinones, which exhibit good to moderate antibacterial activity against a range of microorganisms, including Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. These compounds are also explored for their antifungal activities, although they have not shown significant activity against the tested fungal species (Chavan & Pai, 2007).

Unnatural Amino Acid Mimics and β-Sheetlike Hydrogen-Bonded Dimers

Another research avenue involves the creation of unnatural amino acids that mimic a tripeptide β-strand, contributing to the formation of β-sheetlike hydrogen-bonded dimers. This is significant for the development of peptide synthesis techniques and could impact the study of protein folding and structure (Nowick et al., 2000).

Anti-Inflammatory Applications

5-Substituted benzo[b]thiophene derivatives, synthesized using this compound, have shown potent anti-inflammatory activity. This highlights its potential use in developing new anti-inflammatory drugs, showcasing the compound's significance in medicinal chemistry (Radwan, Shehab, & El-Shenawy, 2009).

Solid-State Chemistry and Halogen Bonds

Research on molecular salts and cocrystals of related compounds, such as 2-chloro-4-nitrobenzoic acid, underscores the role of halogen bonds alongside hydrogen bonds in crystal engineering. This area of study is pertinent for designing new materials with specific physical properties, indicating the broader applicability of this compound in solid-state chemistry and material science (Oruganti et al., 2017).

Safety and Hazards

作用機序

Target of Action

A related compound, lidocaine, is known to act as a local anesthetic by blocking sodium channels in neurons

Mode of Action

The exact mode of action of 2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid is currently unknown. It is known that chloroacetyl groups can react with cysteine residues in proteins, forming covalent bonds . This could potentially lead to changes in protein function, but the specific interactions and resulting changes would depend on the protein targets of the compound.

特性

IUPAC Name |

2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO5/c1-17-8-3-6(11(15)16)7(4-9(8)18-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWBQNHBYOKMFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2782409.png)

![2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B2782412.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2782415.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2782417.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide](/img/structure/B2782420.png)

![4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2782428.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B2782432.png)